
5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
The compound "5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione" is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The tert-butylphenyl group attached to the imidazolidine ring suggests potential modifications to the molecule's physical and chemical properties, as well as its biological activity.
Synthesis Analysis
The synthesis of related imidazolidinone derivatives has been described in the literature. For instance, enantiomerically pure cis- and trans-configured 2-(tert-Butyl)-3-methylimidazolidin-4-ones have been prepared from amino acids such as (S)-Alanine and (S)-Phenylalanine . These compounds were synthesized through a diastereoselective process involving the conversion of amino acid esters to N-methylamides, followed by condensation with pivalaldehyde to yield Schiff bases. These bases were then cyclized to form the desired imidazolidinones, which were purified to enantiomeric purity using recrystallization and confirmed by HPLC and NMR spectroscopy .
Molecular Structure Analysis
Quantum chemical calculations and molecular docking studies have been performed on similar compounds, such as 5,5-diphenylimidazolidine-2,4-dione . These studies involve DFT calculations to determine the structural, vibrational, and electronic properties of the molecules. The HOMO and LUMO energies, as well as the molecular electrostatic potential maps, provide insights into the chemical activity and potential biological interactions of the compounds .
Chemical Reactions Analysis
The reactivity of imidazolidine-2,4-dione derivatives can be influenced by various substituents. For example, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . The structures of these products were confirmed by spectroscopic evidence, indicating that the imidazolidine ring can participate in reactions with isocyanates to form hydroxyimino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine derivatives are closely related to their molecular structure. For instance, the presence of tert-butyl and phenyl groups can affect the molecule's solubility, melting point, and stability. The introduction of bulky substituents like tert-butyl can also influence the compound's reactivity and interaction with biological targets. Spectroscopic techniques such as FT-IR, FT-Raman, and NMR are commonly used to characterize these compounds and provide information on their vibrational frequencies, which are related to their bond strengths and molecular conformations .
Scientific Research Applications
Hydrogen-Bond Assisted Molecular Dimerization
- Research Insight: Ferrocenyl methylhydantoin derivatives, including 5-ferrocenyl-5-methylimidazolidine-2,4-dione, were synthesized and characterized. These compounds demonstrate hydrogen-bonded dimerization in solution, confirmed through various spectroscopic methods (Bisello et al., 2017).
Synthesis of Imidazole Alkaloid Analogues
- Research Insight: The synthesis of 5-amino-3-methylimidazolidine-2,4-dione, an analogue of imidazole alkaloids like naamidine A and G, involves simple two-step processes. This research contributes to the understanding of synthetic pathways for important alkaloid structures (Witchard & Watson, 2010).
Pharmacological Evaluation of Imidazolidine-2,4-dione Derivatives
- Research Insight: Imidazolidine-2,4-dione derivatives show potential as antidepressants and anxiolytics, with specific compounds demonstrating agonistic activity towards 5-HT1A receptors. This highlights their significance in pharmacological research for mental health treatments (Czopek et al., 2010).
Computer-Aided Insights into Receptor-Ligand Interaction
- Research Insight: Advanced computer-aided molecular modeling of hydantoin derivatives, including 5-methylimidazolidine-2,4-diones, provides insights into their interaction with serotonin receptors, suggesting their potential as antidepressants (Kucwaj-Brysz et al., 2018).
Role of Aryl-Topology in Serotonin Receptor Actions
- Research Insight: Studies on arylpiperazine-imidazolidine-2,4-diones revealed the importance of aryl-topology in balancing selective and dual actions on serotonin receptors, contributing to the development of selective antagonists and agents for neurological disorders (Kucwaj-Brysz et al., 2018).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
properties
IUPAC Name |
5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-13(2,3)9-5-7-10(8-6-9)14(4)11(17)15-12(18)16-14/h5-8H,1-4H3,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYLQCKSQSXCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395462 | |
| Record name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
61344-30-7 | |
| Record name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



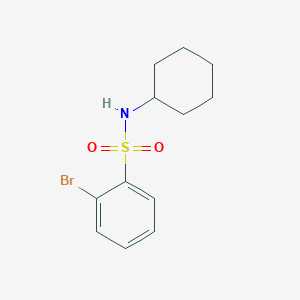
![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)
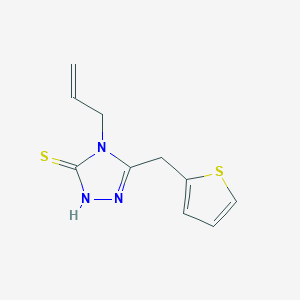

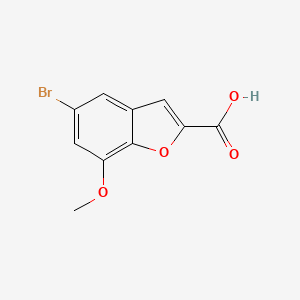

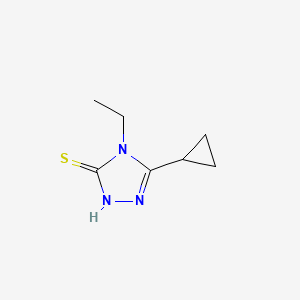

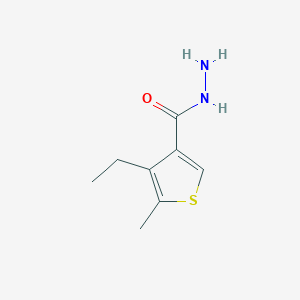



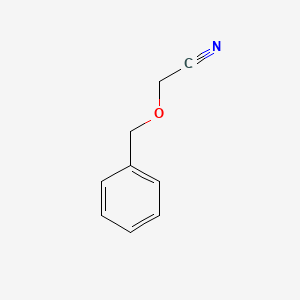
![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)